Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride
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Overview
Description
Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features and chemical properties, making it a subject of interest in chemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that maximize yield and minimize by-products. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an antibiotic or antiviral agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Diphenylmethyl (6R,7R)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Uniqueness
Diphenylmethyl (6R-trans)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylate monohydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71613-81-5 |
---|---|
Molecular Formula |
C21H21ClN2O4S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H20N2O4S.ClH/c1-26-15-12-28-20-16(22)19(24)23(20)17(15)21(25)27-18(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,16,18,20H,12,22H2,1H3;1H/t16-,20-;/m1./s1 |
InChI Key |
OIVHUILIEOUDTL-KYSFMIDTSA-N |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
COC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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